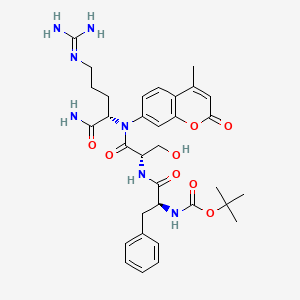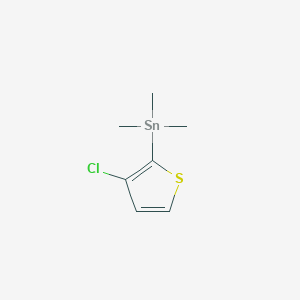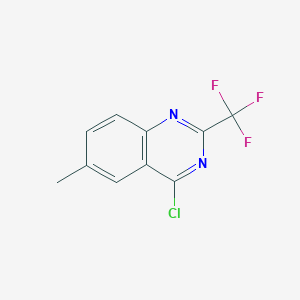
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound belonging to the quinazoline family. It is characterized by the presence of a chloro group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position on the quinazoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline typically involves the structural modification of the quinazoline core. One common method includes the reaction of 4-chloro-6-methylquinazoline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.
Oxidation Reactions: Quinazoline N-oxides.
Reduction Reactions: Dihydroquinazolines.
科学研究应用
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is explored as a potential multi-kinase inhibitor with anti-proliferative activity against cancer cell lines.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines.
作用机制
The mechanism of action of 4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline
- 4-Chloro-6-(trifluoromethyl)quinazoline
- 4-Chloro-2-(trifluoromethyl)quinazoline
Uniqueness
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline is unique due to the specific positioning of its substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C10H6ClF3N2 |
|---|---|
分子量 |
246.61 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3 |
InChI 键 |
JOAHWWFRUUAUMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


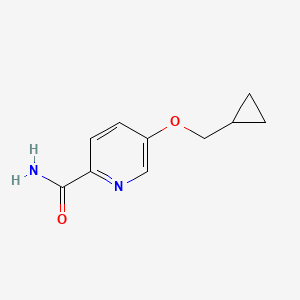
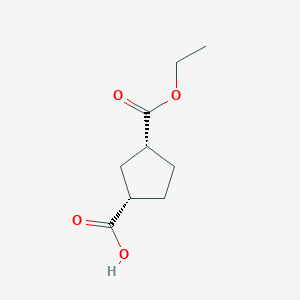
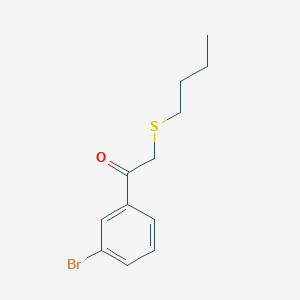
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13651928.png)
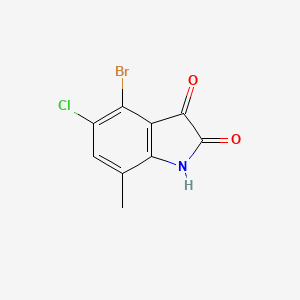

![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
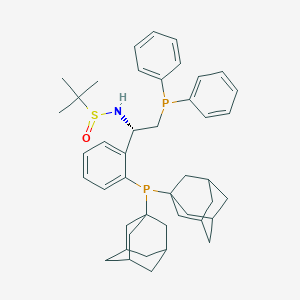
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)
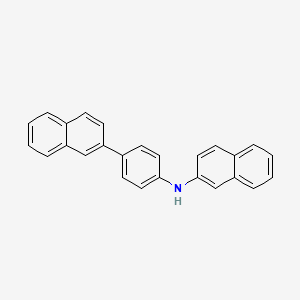
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)
